1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex structure and notable pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis techniques. Key steps include the formation of pyrrolidine-2,5-dione and its subsequent functionalization to introduce the chloropyridinyl group and pyrrolidin-1-yl group. Typical reactions involved may include nucleophilic substitutions, cyclizations, and amide bond formations under conditions like controlled temperatures and specific pH levels.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of automated reactors for precise temperature control, purification processes like crystallization, and continuous monitoring using analytical techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Transformation of specific functional groups under oxidizing conditions.
Reduction: Reduction reactions can be employed to modify its oxo and chloropyridinyl groups.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrolidinyl and chloropyridinyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like ammonia or amines.
Major Products Formed: Reactions typically yield derivatives with modified functional groups, which can influence the compound's pharmacological properties.
Scientific Research Applications
This compound has diverse applications across several scientific fields:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity. This compound may engage in interactions with particular pathways, leading to the modulation of biochemical processes, which can be exploited for therapeutic effects.
Comparison with Similar Compounds
When compared with other compounds having similar structures:
Structural Differences: Unique functional groups or positional isomers can result in different reactivity and pharmacological properties.
Similar Compounds: These might include analogs with varying halogen substitutions or different nitrogen-containing heterocycles.
Each similar compound may offer distinct advantages or pose different challenges in research and application, emphasizing the uniqueness of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione.
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Properties
IUPAC Name |
1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXOSTNSAFFQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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